
1,1,3-Triphenyl-2,3-dihydro-1H-isoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Triphenyl-2,3-dihydro-1H-isoindole is a heterocyclic compound that belongs to the isoindole family It is characterized by its unique structure, which includes three phenyl groups attached to the isoindole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,3-Triphenyl-2,3-dihydro-1H-isoindole can be synthesized through several methods. One notable method involves the reaction of benzophenone with 2,2,4,4,6,6-hexakis-(2,2,2-trifluoroethoxy)-1,3,5,2,4,6-triazatriphosphorin. This reaction yields 1,1,3-triphenyl-1H-isoindole as the main product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques. These methods may include the use of high-purity reagents, controlled reaction conditions, and purification steps to ensure the desired product’s quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3-Triphenyl-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives with different properties.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups into the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the phenyl rings.
Wissenschaftliche Forschungsanwendungen
1,1,3-Triphenyl-2,3-dihydro-1H-isoindole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making them potential candidates for drug development.
Medicine: Research into its medicinal properties could lead to new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1,1,3-triphenyl-2,3-dihydro-1H-isoindole involves its interaction with various molecular targets. The compound’s structure allows it to engage in multiple types of chemical interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Isoindole-1,3(2H)-dione:
2,3-Dihydro-1H-indole:
Uniqueness
1,1,3-Triphenyl-2,3-dihydro-1H-isoindole is unique due to the presence of three phenyl groups, which significantly influence its chemical properties and potential applications. These phenyl groups can enhance the compound’s stability, reactivity, and ability to interact with other molecules, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
104134-81-8 |
|---|---|
Molekularformel |
C26H21N |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
1,3,3-triphenyl-1,2-dihydroisoindole |
InChI |
InChI=1S/C26H21N/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(27-25,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,25,27H |
InChI-Schlüssel |
TVXMFVZWKLCKHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(N2)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-[(2-Aminopyridin-3-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14343700.png)
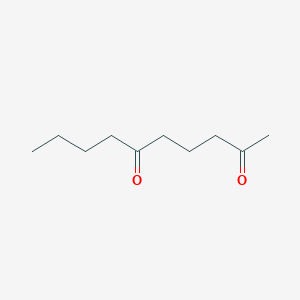
![11-thia-13,15,16-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2,4,6,8,12,14-heptaene](/img/structure/B14343709.png)
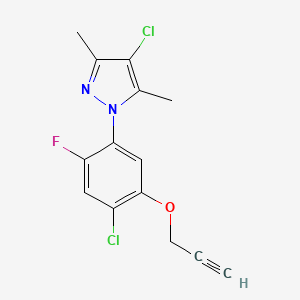
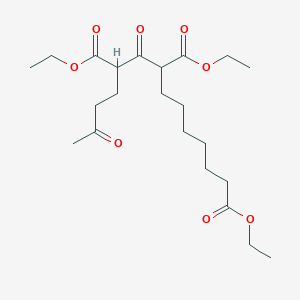
![2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol](/img/structure/B14343727.png)

![7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one](/img/structure/B14343736.png)
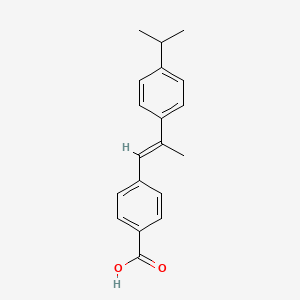
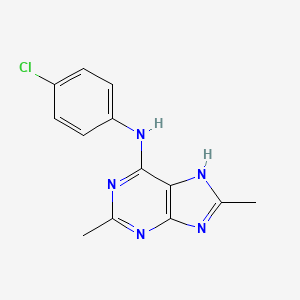
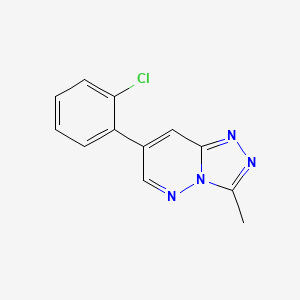
![2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-tellurinic acid](/img/structure/B14343755.png)

